molecular formula C10H10FNO B6254277 8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one CAS No. 145485-53-6

8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Cat. No.: B6254277
CAS No.: 145485-53-6
M. Wt: 179.2
InChI Key:
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Description

8-Fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a fluorinated heterocyclic compound belonging to the benzazepine family. This compound features a benzene ring fused to a seven-membered azepine ring, with a fluorine atom at the 8-position and a ketone group at the 2-position. Its molecular formula is C9H11FN2, and it has a molecular weight of 166.20 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one typically involves the following steps:

  • Formation of the Benzazepine Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a diaminobenzene derivative.

  • Fluorination: Introduction of the fluorine atom at the 8-position can be achieved using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Ketone Formation: The ketone group at the 2-position can be introduced through oxidation reactions using oxidizing agents like chromyl chloride or Dess-Martin periodinane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the benzazepine ring.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride, Dess-Martin periodinane, or other oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

8-Fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity and selectivity towards these targets, leading to its biological activity.

Comparison with Similar Compounds

8-Fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one can be compared with other similar compounds, such as:

  • 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Similar structure but with a different ring fusion pattern.

  • 8-Fluoro-7-methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one: Similar core structure but with a methyl group at the 7-position.

  • 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one: Similar fluorinated benzazepine structure but with an acetyl group at the 2-position.

These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

CAS No.

145485-53-6

Molecular Formula

C10H10FNO

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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